molecular formula C21H18N2O4S B2703241 N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide CAS No. 1251559-25-7

N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

Cat. No. B2703241
CAS RN: 1251559-25-7
M. Wt: 394.45
InChI Key: MLOYWQNMGYCJNZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and viral infections.

Scientific Research Applications

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors

A series of novel benzoheterocyclic compounds have been synthesized and evaluated for their potential as inhibitors of 5-lipoxygenase and antagonists of leukotriene D4, which are critical in the inflammatory response. These compounds exhibit broad inhibitory activity, with benzthiazole-containing analogues showing the most significant potential. This research highlights the importance of structural motifs in the development of potent inhibitors for inflammatory diseases (Musser et al., 1987).

Stearoyl-CoA Desaturase-1 Inhibitors

Further optimization in the structural motif of benzamides has led to the identification of compounds with sub-nanomolar inhibitory activity against stearoyl-CoA desaturase-1 (SCD-1). These inhibitors are critical in exploring therapeutic approaches for metabolic diseases, showcasing the compound's potential for dose-dependent modulation of plasma desaturation index in murine models (Uto et al., 2009).

Antihyperglycemic Agents

The search for antidiabetic agents has led to the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, identifying compounds with potential as antihyperglycemic agents. This highlights the ongoing effort to discover new therapeutic options for diabetes mellitus, emphasizing the role of structural derivatives in medicinal chemistry (Nomura et al., 1999).

Novel Formation of N-Acyl Dihydro Benzoxazines

Research into N-alkoxy-N-acylnitrenium ions as intermediates in intramolecular aromatic substitution has uncovered novel pathways to N-acyl dihydro benzoxazines and benzoxazepines. This work not only advances our understanding of aromatic substitution reactions but also opens new avenues for synthesizing complex organic structures (Glover et al., 1984).

Allelochemicals from Gramineae

The isolation and synthesis of benzoxazinoids, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) from the Gramineae family, have revealed their significant biological properties, including antifungal and insecticidal activities. This research underscores the potential agronomic utility of these compounds, contributing to the development of natural pesticides and understanding plant defense mechanisms (Macias et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-21(22-15-5-8-18-19(9-15)27-12-26-18)14-3-6-16(7-4-14)25-10-20-23-17(11-28-20)13-1-2-13/h3-9,11,13H,1-2,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYWQNMGYCJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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